![molecular formula C27H27N5O4 B2989319 Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 938869-24-0](/img/structure/B2989319.png)

Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

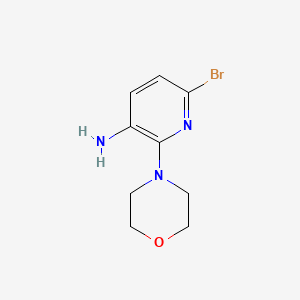

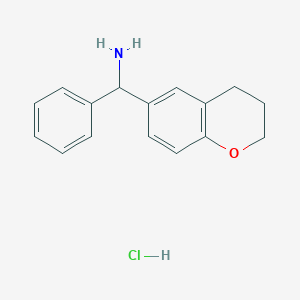

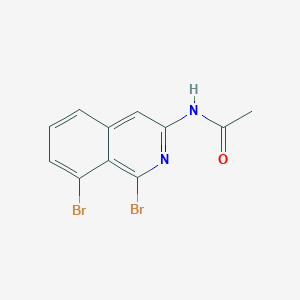

Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Ligand Affinity

Research on 2-phenyl-imidazo[2,1-i]purin-5-ones, which share structural motifs with the queried compound, highlights the exploration of structure-activity relationships (SAR) for ligands targeting human A3 adenosine receptors (ARs). Modifications on the imidazoline ring, such as ethyl or propyl substitutions, have been shown to significantly affect ligand affinity and selectivity towards A1 and A3 adenosine receptors. This suggests that small changes in the structure of compounds like Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can lead to significant differences in biological activity, potentially making them useful as selective therapeutic agents or research tools (Ozola et al., 2003).

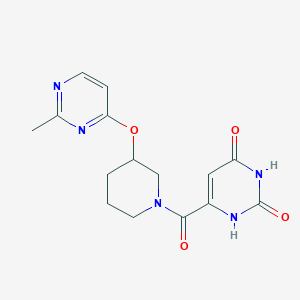

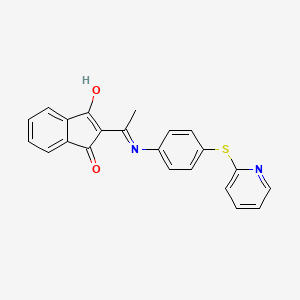

Catalytic Applications and Organic Synthesis

The catalytic activity of imidazole and its derivatives in the hydrolysis of esters has been documented, indicating their role as general basic catalysts. This catalytic mechanism, involving the addition of the base to the substrate, provides insights into the reactivity of imidazole derivatives, including those similar to the queried compound, in facilitating organic transformations. Such findings underscore the potential utility of these compounds in synthetic organic chemistry as catalysts or reagents for specific reactions (Bender & Turnquest, 1957).

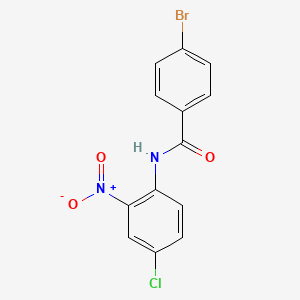

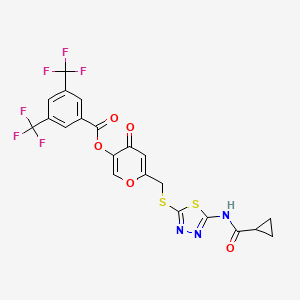

Potential Therapeutic Applications

Further research into imidazole derivatives reveals their exploration for anti-cancer activity, with specific compounds exhibiting a broad spectrum of anti-tumor actions. The requirement for certain functional groups for activity and the lack of correlation between dealkylation and activity suggest that compounds like Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate could be tailored for enhanced anti-cancer properties through structural modifications (Audette et al., 1973).

Enzyme Inhibition and Drug Development

The synthesis and pharmacologic evaluation of benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors highlight the ongoing efforts to develop new therapeutic agents targeting specific pathways implicated in cancer. Although the kinase inhibitor activities of these compounds were limited, such research emphasizes the potential of structurally related compounds, including imidazole derivatives, in the development of targeted therapies (Demirel et al., 2017).

properties

IUPAC Name |

benzyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4/c1-17-18(2)32-23-24(28-26(32)31(17)19(3)21-13-9-6-10-14-21)29(4)27(35)30(25(23)34)15-22(33)36-16-20-11-7-5-8-12-20/h5-14,19H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFRQDZNNLYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C(C)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989242.png)

![2,4,7,8-Tetramethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2989248.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989251.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2989254.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2989259.png)